N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-3-5-11(6-4-10)15(20)18-16(24)17-13-8-7-12(19(21)22)9-14(13)23-2/h3-9H,1-2H3,(H2,17,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQRQRJAWHLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxy-4-Nitroaniline
2-Methoxy-4-nitroaniline serves as a critical intermediate. A high-yield route involves the hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide under alkaline conditions. In a representative procedure, 2-methoxy-4-nitroacetanilide is treated with aqueous sodium hydroxide (48.0 g, 1.2 mol) at 100°C for 2 hours, achieving a 94.8% yield after recrystallization. This step ensures deacetylation while preserving the nitro and methoxy functionalities.
Alternative approaches include the direct nitration of 2-methoxyaniline, though regioselectivity challenges necessitate careful control of nitrating agents (e.g., nitric acid in acetic anhydride) to favor para-substitution.
Formation of the Carbamothioyl Moiety
The carbamothioyl group is introduced via reaction of 2-methoxy-4-nitroaniline with 4-methylbenzoyl isothiocyanate. This one-pot method, conducted in anhydrous acetonitrile under nitrogen, proceeds at 60–70°C for 6–8 hours. The electrophilic isothiocyanate reacts with the aniline’s amine group, forming the thiourea linkage.
Reaction Mechanism:
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Nucleophilic Attack: The amine group of 2-methoxy-4-nitroaniline attacks the electrophilic carbon of 4-methylbenzoyl isothiocyanate.
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Proton Transfer: Deprotonation stabilizes the intermediate, yielding the thiourea product.
Stepwise Synthesis via Thiophosgene Intermediates
An alternative route employs thiophosgene (CSCl₂) to generate a reactive carbamothioyl chloride intermediate. In this method:
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2-Methoxy-4-nitroaniline reacts with thiophosgene in dichloromethane at 0°C, forming N-(2-methoxy-4-nitrophenyl)carbamothioyl chloride.
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Subsequent coupling with 4-methylbenzamide in the presence of triethylamine affords the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile are preferred for their ability to solubilize intermediates and stabilize transition states.
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Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation. Elevated temperatures (>100°C) risk nitro group reduction or decomposition.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol-water (1:1) or ethyl acetate-hexane mixtures, achieving >95% purity. Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves minor impurities, particularly unreacted aniline or isothiocyanate derivatives.
Spectroscopic Validation
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ calculated for C₁₆H₁₄N₃O₄S: 360.07; observed: 360.1.
Yield Optimization and Scalability
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | THF |
| Temperature (°C) | 70 | 60 | 80 |
| Reaction Time (h) | 8 | 6 | 10 |
| Yield (%) | 78 | 82 | 65 |
Table 1: Yield variation with solvent and temperature. Acetonitrile at 60°C provides optimal balance of efficiency and purity.
Challenges and Mitigation Strategies
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Nitro Group Stability: Avoid reducing agents (e.g., Pd/C) to prevent unintended nitro-to-amine conversion.
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Moisture Sensitivity: Thiophosgene reactions require anhydrous conditions; molecular sieves (4Å) are employed to scavenge trace water.
Industrial and Academic Applications
The compound’s robust synthesis supports its use in:
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted benzamides.
Scientific Research Applications
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Features :
- Core : 4-Methylbenzamide moiety.
- Linker : Carbamothioyl group (-NHC(S)NH-).
- Substituents : Aromatic rings with varied substituents (e.g., nitro, methoxy, chloro, methyl).
Selected Analogs :
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-4-methylbenzamide (7d)
- Substituent: 4-(2,4-Dioxoimidazolidin-5-yl)phenyl.
- Yield: 53%, Melting Point: 220–222°C.
- Spectral Data: IR peaks at 1664 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C aromatic) .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Substituent: 4-Bromo, 4-methoxy-2-nitrophenyl. Structural Notes: Asymmetric unit with two molecules (A and B) .
N-((4-(4-Chlorophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)-4-methylbenzamide (6j)
- Substituent: Pyrimidine-linked 4-chlorophenyl.
- Melting Point: 233–235°C; IR C=O stretch at 1716 cm⁻¹ .
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide (7f)
Physicochemical Properties
Table 1: Comparison of Physical Properties
Trends :
- Melting Points : Electron-withdrawing groups (e.g., nitro, chloro) generally increase melting points due to enhanced intermolecular forces. For example, 6j (233–235°C) has a pyrimidine-chloro substituent, while 7d (220–222°C) lacks halogens .
- Yields : Derivatives with simpler substituents (e.g., methyl) often show higher yields (e.g., 7d at 53%) compared to halogenated analogs (e.g., 6j at 67%) .
Spectral and Analytical Data
Table 2: Key Spectral Features
Insights :
Biological Activity
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.26 g/mol. Its structure features a carbamothioyl group attached to a 4-methylbenzamide moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O4 |
| Molecular Weight | 272.26 g/mol |
| LogP | 3.45190 |
| Density | 1.333 g/cm³ |
| Boiling Point | 370.5 °C |
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural motifs inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A notable case study involved the evaluation of a series of benzamide derivatives, where compounds with nitrophenyl substitutions demonstrated enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in the substituents can lead to improved therapeutic efficacy .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as kinases. For example, research on related compounds has highlighted their ability to inhibit RET kinase activity, which is crucial in certain cancers. The inhibition mechanism often involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation processes essential for tumor growth .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies have shown that similar thiourea derivatives possess activity against a range of bacterial strains, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Organic & Biomolecular Chemistry reported that benzamide derivatives exhibited significant antitumor effects in vivo, with some compounds leading to tumor regression in animal models .
- Enzyme Inhibition : Another research article highlighted the synthesis and evaluation of benzamide derivatives as RET kinase inhibitors, with some compounds showing IC50 values in the low micromolar range .
- Antimicrobial Properties : Research conducted on thiourea derivatives indicated broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes for N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide, considering yield and purity?
The compound can be synthesized via a two-step process:
React 4-methylbenzoyl chloride with ammonium thiocyanate to form the intermediate thiourea derivative.
Couple with 2-methoxy-4-nitroaniline under basic conditions (pH 8.5–9.0) in anhydrous THF.
Key parameters include maintaining 60–70°C for 6–8 hours and equimolar reactant ratios. Yields >85% are achievable with purification via recrystallization (ethanol/water) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
Q. How should researchers assess the thermal stability and degradation pathways?
- Thermogravimetric Analysis (TGA): Decomposition onset at ~220°C under nitrogen.
- DSC: Endothermic peaks correlate with crystal collapse.
- Solution Stability: Monitor degradation in DMSO/water (1:1) at 40°C over 14 days via HPLC-UV (λ=254 nm). Major degradation products include hydrolyzed thiourea and reduced nitro derivatives, identified by LC-MS/MS .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of electronic properties?
Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level reveals:
- Electrostatic Potential Surfaces: Strong electron-withdrawing effects from -NO₂ and electron-donating methoxy groups.
- Frontier Orbital Analysis: HOMO-LUMO gap (~4.1 eV) predicts reactivity toward electrophilic substitution.
Validate against experimental UV-Vis spectra (λmax ~320 nm in acetonitrile) .
Q. What advanced crystallographic techniques elucidate supramolecular interactions?
Q. What strategies resolve contradictions between theoretical and experimental spectral data?
Q. How can SHELX programs enhance structural refinement accuracy?
Q. What validated protocols exist for evaluating enzyme inhibition potential?
Q. How does the nitro group influence reactivity in substitution reactions?
The -NO₂ group directs electrophilic substitution to the meta position due to its strong electron-withdrawing nature. Kinetic studies (monitored by ¹H NMR) show:
Q. What methodologies characterize π-π interactions in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
